molecular formula C13H10N2 B1505554 4-Methyl-6-phenylnicotinonitrile

4-Methyl-6-phenylnicotinonitrile

Cat. No.: B1505554
M. Wt: 194.23 g/mol
InChI Key: STNRYWDEKNDLFF-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylnicotinonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-methyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2/c1-10-7-13(15-9-12(10)8-14)11-5-3-2-4-6-11/h2-7,9H,1H3

InChI Key

STNRYWDEKNDLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)C2=CC=CC=C2

Origin of Product

United States

The Enduring Significance of the Nicotinonitrile Core

The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in the field of heterocyclic chemistry, primarily due to its prevalence in a wide array of biologically active molecules. nih.govontosight.ai This structural motif is a key component in various natural products and has been successfully incorporated into numerous synthetic drugs, demonstrating its versatility and importance in medicinal chemistry. nih.govontosight.ai The pyridine (B92270) ring system itself is a common N-heteroaromatic found in many physiologically active compounds. nih.gov

The value of the nicotinonitrile core is underscored by its presence in several marketed drugs, including the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiotonic agents milrinone (B1677136) and olprinone. nih.govontosight.ai The diverse pharmacological activities associated with nicotinonitrile derivatives are extensive, with research demonstrating their potential as antimicrobial, anti-inflammatory, antioxidant, and antitumor agents. nih.gov The ability of the cyano group to participate in various chemical transformations further enhances the utility of the nicotinonitrile scaffold, allowing for the synthesis of a diverse library of derivatives with a broad spectrum of biological activities. nih.gov

The Interplay of Position: Isomerism and Substituent Effects in Phenylnicotinonitrile Derivatives

The biological and chemical properties of phenylnicotinonitrile derivatives are profoundly influenced by the specific placement of substituent groups on the pyridine (B92270) ring, a concept known as positional isomerism. The identity and location of these substituents dictate the molecule's electronic and steric characteristics, which in turn affect its reactivity and interaction with biological targets.

The precise positioning of these groups is critical. For instance, a study on 2-amino-4,6-diphenylnicotinonitriles revealed that the placement of substituents on the phenyl rings had a marked effect on the photophysical properties of the compounds. mdpi.com While specific research on the substituent effects in 4-Methyl-6-phenylnicotinonitrile is not extensively available, the principles of physical organic chemistry suggest that the methyl group at the 4-position and the phenyl group at the 6-position will have a distinct influence on the molecule's reactivity and potential biological activity compared to its other positional isomers.

To illustrate the impact of substituent positioning, the following table presents data on related substituted nicotinonitrile compounds:

Compound NameSubstituents and PositionsObserved Properties/Activities
2-Amino-4,6-diphenylnicotinonitrile2-amino, 4-phenyl, 6-phenylInvestigated for cytotoxicity and photophysical properties. mdpi.com
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile6-(4-aminophenyl), 2-methoxy, 4-phenylExhibits significant fluorescent properties. nih.gov
2-Amino-6-methyl-4-phenylnicotinonitrile2-amino, 6-methyl, 4-phenylExplored for potential biological activities. ontosight.ai

This table is illustrative and based on available data for related compounds, as specific comparative data for this compound is limited.

Charting the Course: Research Trajectories for 4 Methyl 6 Phenylnicotinonitrile and Its Analogs

Strategies for the Preparation of this compound

The construction of the this compound scaffold is most effectively achieved through multicomponent reactions (MCRs), which involve combining three or more starting materials in a single pot to form a complex product in one step. This approach is highly valued for its efficiency and for minimizing waste compared to traditional linear syntheses.

A highly efficient and widely used method for synthesizing substituted pyridines is a one-pot, four-component reaction that can be considered a variation of the classic Hantzsch pyridine (B92270) synthesis. researchgate.netbldpharm.com This approach brings together an aldehyde, a methyl ketone, an active methylene (B1212753) compound, and a nitrogen source to rapidly construct the pyridine ring. For the target molecule, this involves the reaction of benzaldehyde, acetophenone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.net The reaction proceeds through a cascade of intermediate steps, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the final nicotinonitrile product.

The specific architecture of this compound is derived directly from the strategic selection of the initial building blocks:

Benzaldehyde provides the phenyl group at the 6-position of the pyridine ring.

Acetophenone serves as the source for the methyl group at the 4-position and contributes two carbons to the pyridine ring backbone.

Malononitrile is a crucial component that provides the remaining carbon and nitrogen atoms for the pyridine ring, as well as the defining nitrile (cyano) group at the 3-position. researchgate.netrsc.org

This combination of readily available starting materials makes the multicomponent strategy a modular and versatile route for generating a library of substituted nicotinonitriles by simply varying the aldehyde or ketone. researchgate.net

In this multicomponent synthesis, ammonium acetate (CH₃COONH₄) serves as the essential nitrogen source required for the formation of the pyridine ring. researchgate.netnih.gov Upon heating, it provides ammonia (B1221849) (NH₃) in situ, which participates in the condensation and cyclization steps. The use of ammonium acetate is common in Hantzsch-type syntheses and other reactions for building nitrogen-containing heterocycles because it is an inexpensive, stable, and easy-to-handle reagent. sphinxsai.commdpi.com

The traditional approach to conducting this multicomponent synthesis involves heating the reactants under reflux in a suitable solvent, such as absolute ethanol (B145695). In a typical procedure, the chalcone (B49325) intermediate is first formed from the aldehyde and ketone, which is then reacted with malononitrile and ammonium acetate. javeriana.edu.co The entire process is often carried out overnight to ensure the reaction goes to completion. javeriana.edu.co While effective, conventional heating methods are characterized by several drawbacks, including long reaction times (often several hours), the need for larger volumes of organic solvents, and continuous energy consumption to maintain reflux temperatures. sphinxsai.comnih.gov

A significant advancement in the synthesis of nicotinonitrile derivatives has been the application of microwave irradiation as an energy source. javeriana.edu.co Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.govrsc.orgnih.gov Unlike conventional heating, which transfers energy slowly through conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample volume. eurekaselect.com This results in a dramatic reduction in reaction times, often from many hours to just a few minutes, and frequently leads to higher product yields. sphinxsai.comrsc.org

Microwave-assisted synthesis is considered a cornerstone of green chemistry for several reasons. nih.gov The remarkable reduction in reaction time leads to significant energy savings. sphinxsai.com The efficiency of microwave heating can also reduce the formation of byproducts and allow for reactions to be run under solvent-free conditions, further minimizing chemical waste. nih.gov The combination of operational simplicity, speed, and improved efficiency makes MAOS a more sustainable and environmentally benign alternative to conventional heating protocols. eurekaselect.com

The following table provides a comparative overview of the two synthetic approaches for reactions of this type.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours (e.g., 12-24 h) javeriana.edu.conih.govMinutes (e.g., 5-15 min) sphinxsai.comnih.goveurekaselect.com
Energy Source Oil bath, heating mantleMicrowave irradiation
Heating Mechanism Conduction, convection (surface heating)Direct dielectric heating (volumetric) eurekaselect.com
Yield Good to HighOften higher than conventional sphinxsai.comeurekaselect.com
Green Aspect High energy consumption, longer solvent useHigh energy efficiency, reduced time sphinxsai.com
Typical Conditions Reflux in ethanol or similar solvent javeriana.edu.coNeat (solvent-free) or small solvent amount in a sealed vessel nih.gov

Catalytic Approaches in Nicotinonitrile Synthesis (e.g., Copper Nanoparticles)

The synthesis of nicotinonitrile derivatives, including this compound, is often achieved through multi-component reactions that benefit significantly from catalytic enhancement. While a variety of catalysts are employed, there is growing interest in the use of nanomaterials due to their high surface area and catalytic activity. For instance, coumarin-linked nicotinonitrile derivatives have been efficiently synthesized using a Fe3O4@SiO2-based nanomagnetic catalyst in a one-pot, four-component reaction under solvent-free conditions, achieving yields between 55-88%. researchgate.net This highlights the effectiveness of magnetic nanoparticles in simplifying purification processes.

In this context, copper nanoparticles (Cu NPs) represent a promising catalytic approach. Cu NPs can be synthesized via chemical reduction methods, using a copper salt like copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as the precursor and a reducing agent such as hydrazine. nih.gov Stabilizing agents are crucial to prevent agglomeration and deactivation of the nanoparticles. Agents like polyethylenimine (PEI), allylamine (B125299) (AAM), and 4-aminobutyric acid (AABT) have been successfully used to create stable, oxide-free Cu NPs. nih.gov The presence of an organic coating on the nanoparticles, confirmed by techniques like FTIR and TEM, is key to their colloidal stability. nih.gov Although direct application to this compound is not extensively documented, the established catalytic activity of copper in various organic transformations suggests its potential utility in the synthesis of such pyridine-based structures.

Synthesis of Copper Nanoparticles

ComponentRoleExample CompoundReference
Metallic PrecursorSource of CopperCopper (II) sulfate pentahydrate (CuSO₄·5H₂O) nih.gov
Reducing AgentReduces Cu(II) to Cu(0)Hydrazine nih.gov
Stabilizing AgentPrevents agglomerationPolyethylenimine (PEI), Allylamine (AAM) nih.gov
pH StabilizerMaintains reaction pHSodium hydroxide (B78521) (NaOH) nih.gov

Post-Synthetic Functionalization and Derivatization of the Nicotinonitrile Scaffold

Post-synthetic modification (PSM) is a powerful strategy for diversifying the chemical space accessible from a core molecular structure. nih.gov For this compound, the pyridine ring, the nitrile group, and the peripheral phenyl and methyl groups offer multiple sites for targeted functionalization, enabling the creation of a vast library of derivatives with tailored properties.

Nucleophilic Substitution Reactions on this compound Derivatives

The nicotinonitrile scaffold itself is not highly susceptible to direct nucleophilic substitution. However, it can be activated for such reactions by first converting it into a suitable precursor. A common strategy involves the transformation of the corresponding pyridone derivative. For example, diaryl-3-cyano-1H-pyridinone derivatives can be synthesized and subsequently treated with reagents like phosphorous oxychloride (POCl₃) to produce chloro-substituted nicotinonitriles. chem-soc.si

This chloro derivative is an excellent electrophile. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups onto the pyridine ring. This two-step process—conversion to a pyridone, followed by chlorination and nucleophilic substitution—is a versatile method for functionalizing the nicotinonitrile core. chem-soc.si While the specific application to 5,7-dinitroquinazoline-4-one with methylamine (B109427) demonstrates regioselective substitution on a different heterocyclic system, the underlying principles of activating a ring for nucleophilic attack are broadly applicable. rsc.org

Cyclization Reactions Leading to Fused Heterocycles

The functional groups on the this compound scaffold serve as handles for constructing fused polycyclic systems. The reactivity of the core structure allows it to be a key starting material for synthesizing novel heterocyclic compounds. chem-soc.si For instance, derivatives of nicotinonitrile are precursors in the synthesis of thieno[2,3-b]pyridine (B153569) systems, which are investigated for their pharmacological activities. chem-soc.si

In one documented pathway, a nicotinonitrile derivative was used to prepare a pyrimidothieno[2,3-b] researchgate.netnih.govnaphthyridine. researchgate.net This was achieved by reacting a 2-amino-thieno[2,3-b]pyridine-3-carbonitrile derivative with triethyl orthoformate, followed by conversion to a chloro intermediate with phosphorus oxychloride. researchgate.net This chloro derivative was then reacted with thiourea (B124793) to yield a mercaptopyrimidine, which could be further elaborated, demonstrating a clear pathway from a nicotinonitrile base to complex, fused heterocyclic structures. researchgate.net

Example of Cyclization to a Fused Heterocycle

Starting Material TypeReaction SequenceResulting Fused SystemReference
2-Amino-thieno[2,3-b]pyridine-3-carbonitrile derivative1. Reaction with triethyl orthoformate 2. Chlorination with POCl₃ 3. Reaction with thioureaPyrimidothieno[2,3-b] researchgate.netnih.govnaphthyridine researchgate.net

Targeted Modifications of Peripheral Functional Groups

Beyond reactions involving the pyridine core, the peripheral functional groups of this compound and its derivatives are amenable to targeted chemical changes. Post-synthetic modification (PSM) techniques, though often discussed in the context of materials like metal-organic frameworks (MOFs), rely on fundamental organic reactions that can be applied to discrete molecules. nih.govmdpi.com

The cyano (nitrile) group is a particularly versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Furthermore, the nitrile group can participate in cycloaddition reactions. For example, MOFs containing azide-functionalized linkers have been shown to undergo copper-catalyzed azide-alkyne cycloaddition with various substrates postsynthetically. researchgate.net

Another example involves the modification of a functional group introduced via nucleophilic substitution. A chloro-substituted nicotinonitrile can be reacted with a nucleophile containing a secondary functional group, which can then be further modified. For instance, reacting a chloro derivative with thiourea yields a thione, which can then be alkylated. researchgate.net In a separate study, a 2-{[3-cyano-pyridinyl]oxy}acetohydrazide derivative was reacted with glucose, demonstrating modification at a peripheral site to attach a sugar moiety. chem-soc.si These examples underscore the capacity to selectively modify the outer functionalities of the nicotinonitrile scaffold to build molecular complexity. researchgate.netmdpi.com

Vibrational Spectroscopic Analyses

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound exhibits a sharp and intense absorption band around 2224 cm⁻¹, which is a definitive characteristic of the nitrile (C≡N) stretching vibration. rsc.org The presence of the aromatic rings, both the phenyl and the pyridine moieties, is confirmed by a series of absorption bands. The C-C stretching vibrations within these aromatic rings typically appear in the region of 1600-1400 cm⁻¹. For instance, bands observed at approximately 1593 cm⁻¹ and 1542 cm⁻¹ can be attributed to these vibrations. rsc.org The C-H stretching vibrations of the aromatic rings and the methyl group are expected in the 3100-3000 cm⁻¹ and 2955 cm⁻¹ regions, respectively. rsc.org Furthermore, C-H in-plane and out-of-plane bending vibrations contribute to the more complex fingerprint region of the spectrum, with bands appearing at lower wavenumbers, such as those seen around 843 cm⁻¹, 797 cm⁻¹, and 736 cm⁻¹. rsc.org

Vibrational Mode Wavenumber (cm⁻¹) Reference
Nitrile (C≡N) Stretch2224 rsc.org
Aromatic C=C Stretch1593, 1542 rsc.org
C-H Stretch (Aromatic & Aliphatic)2955 rsc.org
C-H Bending843, 797, 736 rsc.org
Aromatic C-C Stretch1463, 1411 rsc.org

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, focusing on the scattering of monochromatic light from the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "fingerprint" of the molecule. For compounds containing aromatic rings, such as this compound, the ring stretching modes are typically strong and well-defined in the Raman spectrum. The symmetric breathing vibration of the phenyl ring is expected to produce a strong band. The nitrile (C≡N) stretch, while also visible in the IR, often gives a strong and characteristic Raman signal as well. The methyl group's symmetric and asymmetric C-H stretching vibrations, as well as bending modes, would also be observable. While specific experimental Raman data for this compound is not detailed in the provided search results, related studies on similar molecules like methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate have utilized FT-Raman spectroscopy for detailed vibrational analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed solution-state structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the phenyl group appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. The protons on the pyridine ring also resonate in this downfield region, with their specific chemical shifts influenced by the positions of the substituents. The methyl group (CH₃) attached to the pyridine ring gives rise to a characteristic singlet peak, typically appearing further upfield, around δ 2.5 ppm. The integration of these signals confirms the number of protons in each environment. For instance, the multiplet for the phenyl group would integrate to five protons, while the methyl singlet would integrate to three protons. The specific chemical shifts and coupling patterns provide valuable information about the electronic environment and connectivity of the protons. For example, a ¹H NMR spectrum of a related compound, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, shows the pyridine protons as doublets at δ 8.38 and 6.89 ppm. rsc.org

Proton Environment Chemical Shift (δ, ppm) Multiplicity Reference
Phenyl Protons~7.0 - 8.5Multiplet rsc.orgrsc.org
Pyridine Protons~6.8 - 8.8Multiplet/Doublet rsc.orgrsc.org
Methyl Protons~2.5Singlet rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The carbon atom of the nitrile group (C≡N) typically resonates in the range of δ 115-125 ppm. rsc.org The carbon atoms of the phenyl and pyridine rings appear in the aromatic region, generally between δ 120 and 165 ppm. rsc.orgrsc.org The specific chemical shifts of these aromatic carbons are influenced by the substituents. For example, the carbon atom attached to the phenyl group and the carbon attached to the methyl group will have distinct chemical shifts. The methyl carbon (CH₃) gives a signal in the upfield region, typically around δ 20-25 ppm. rsc.org The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry. For this compound, one would expect to see signals for each unique carbon atom in the phenyl ring, the pyridine ring, the methyl group, and the nitrile group. For instance, in a related structure, the ¹³C NMR spectrum showed signals at δ 163.2, 144.0, 132.2, 130.7, 120.0, 116.5, 94.1, 54.9, 31.1, 27.9, 22.2, 19.3, and 14.0 ppm, illustrating the complexity and informational richness of such spectra. rsc.org

Carbon Environment Chemical Shift (δ, ppm) Reference
Phenyl & Pyridine Carbons~120 - 165 rsc.orgrsc.org
Nitrile Carbon (C≡N)~115 - 125 rsc.org
Methyl Carbon (CH₃)~20 - 25 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS (ESI) for a related compound, C₁₀H₁₁N₂S⁺ (M+H)⁺, was calculated to be 191.0565 and found to be 191.0638, demonstrating the accuracy of this technique. rsc.org

Ion m/z (mass-to-charge ratio) Identity
[M]⁺Corresponds to the molecular weightMolecular Ion
[M-15]⁺M - 15Loss of a methyl radical (•CH₃)
[M-26]⁺M - 26Loss of a nitrile radical (•CN)
------Fragments from ring cleavage

Electronic Absorption and Emission Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the electronic properties of molecules. The arrangement of aromatic rings and functional groups in nicotinonitrile derivatives gives rise to distinct electronic transitions that can be probed using UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of nicotinonitrile derivatives are characterized by electronic transitions within the aromatic system. Typically, these compounds exhibit intense absorption bands corresponding to π→π* transitions originating from the conjugated system of the pyridine and phenyl rings. masterorganicchemistry.com The presence of a nitrogen atom in the pyridine ring and the nitrile group (C≡N) also allows for n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. masterorganicchemistry.com

Table 1: UV-Vis Absorption Data for a Related Nicotinonitrile Derivative

Compound Name Solvent Absorption Maxima (λmax, nm) Reference
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile Not Specified 332 researchgate.net

Fluorescence Spectroscopy and Photophysical Property Profiling

Nicotinonitrile derivatives are known for their potential as fluorescent materials. nih.gov The emission properties are intrinsically linked to their molecular structure, including the nature and position of substituents on the pyridine and phenyl rings. These substituents can influence the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the fluorescence emission wavelength and quantum yield.

For example, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile is reported to exhibit blue fluorescence with a maximum emission wavelength at 437 nm when excited at 332 nm. researchgate.net This significant Stokes shift (the difference between absorption and emission maxima) is common in fluorescent molecules. The study of such analogues suggests that this compound would also likely possess fluorescent properties, though its specific emission characteristics would depend on its unique electronic structure.

Table 2: Fluorescence Emission Data for a Related Nicotinonitrile Derivative

Compound Name Excitation Wavelength (nm) Emission Maxima (λem, nm) Observed Color Reference
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile 332 437 Blue researchgate.net

Solid-State Structural Elucidation through X-ray Crystallography

X-ray crystallography provides definitive proof of molecular structure and offers a detailed view of the arrangement of molecules in the solid state. This includes precise bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

While a single-crystal structure for this compound has not been reported in the reviewed literature, detailed crystallographic data for several analogous compounds are available. These structures consistently feature a non-planar arrangement where the phenyl rings are twisted relative to the central pyridine core.

A comprehensive study on 2-Methoxy-4,6-diphenylnicotinonitrile revealed that it crystallizes in the orthorhombic system with the space group P21212. nih.govmdpi.com The pyridine ring and the two phenyl rings are not coplanar. nih.gov Similarly, the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile was determined to be monoclinic (space group P21/c), with significant dihedral angles between the pyridine and phenyl rings. researchgate.netnih.gov Another analogue, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile , crystallizes in the monoclinic P2/c space group. researchgate.net

Table 3: Crystallographic Data for Related Nicotinonitrile Derivatives

Parameter 2-Methoxy-4,6-diphenylnicotinonitrile nih.govmdpi.com 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile researchgate.netnih.gov 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile researchgate.net
Formula C20H16N2O C19H15N3O C18H11Cl2N3
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group P21212 P21/c P2/c
a (Å) 11.231(5) 10.9448(12) 9.421(3)
b (Å) 12.011(4) 18.960(2) 27.617(6)
c (Å) 12.112(4) 7.4738(8) 12.501(4)
α (˚) 90 90 90
β (˚) 90 94.743(2) 97.45(2)
γ (˚) 90 90 90
Volume (ų) 1633.2(10) 1545.6(3) 3222.1(15)
Z 4 4 8

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The packing of nicotinonitrile derivatives in the crystal lattice is governed by a network of non-covalent interactions. In the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile , molecules are linked by intermolecular N—H···N hydrogen bonds, forming wave-like sheets. nih.gov These sheets are further stabilized by π–π stacking interactions between the aminophenyl rings of adjacent sheets, with a centroid–centroid distance of 3.7499 (9) Å. researchgate.netnih.gov The structure is also stabilized by C–H···π interactions. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

A detailed Hirshfeld surface analysis was performed on 2-Methoxy-4,6-diphenylnicotinonitrile . nih.govmdpi.com The analysis of the two-dimensional fingerprint plots allows for the deconvolution of the Hirshfeld surface into contributions from specific atom···atom contacts. This quantitative approach reveals the percentage contribution of each interaction type to the total crystal packing. For instance, in many organic crystals, non-specific H···H contacts make up the largest percentage of the surface. nih.govgazi.edu.tr

For 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , a related heterocyclic compound, the Hirshfeld analysis revealed the following contributions: H···H (56.6%), H···C/C···H (22.6%), and O···H/H···O (10.0%). nih.gov A study on another heterocyclic system, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, showed similar dominant interactions: H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). researchgate.net These examples demonstrate that van der Waals forces and hydrogen bonds are the primary forces directing the crystal packing. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Heterocyclic Compound

Contact Type Contribution (%) for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one Reference
H···H 56.6 nih.gov
H···C/C···H 22.6 nih.gov
O···H/H···O 10.0 nih.gov
N···C/C···N 3.5 nih.gov

Computational and Theoretical Chemistry Studies on 4 Methyl 6 Phenylnicotinonitrile

Theoretical Investigations of Photophysical Properties (TD-DFT)

No published data available.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

No published data available.

Further computational research is required to characterize 4-Methyl-6-phenylnicotinonitrile and provide the specific data points necessary for a comprehensive theoretical profile.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Remains an Unexplored Frontier in Computational Chemistry

Despite the growing interest in the computational analysis of nicotinonitrile derivatives, specific Quantitative Structure-Property Relationship (QSPR) studies focusing on this compound are not available in publicly accessible scientific literature. While the broader class of nicotinonitriles has been the subject of various computational modeling research, including QSPR and Quantitative Structure-Activity Relationship (QSAR) analyses, this particular compound appears to be a niche that is yet to be explored in detail.

QSPR models are mathematical relationships that correlate the structural or physical properties of compounds with their macroscopic properties. These models are instrumental in predicting the behavior of new or untested compounds, thereby saving significant time and resources in drug discovery and materials science. For a compound like this compound, a QSPR study could potentially predict a range of properties such as its solubility, melting point, or even its potential biological activity.

The absence of specific QSPR data for this compound means that there are no established mathematical models or data tables that can be used to predict its properties based on its chemical structure. The development of such a model would require the synthesis and experimental testing of a series of related compounds to generate the necessary data for the model's creation and validation.

While general QSPR principles can be applied to any chemical compound, the lack of a dedicated study for this compound means that any attempt to predict its properties would be purely theoretical and lack the empirical validation that is crucial for a reliable QSPR model. Researchers in the field of computational chemistry may find this to be an open area for future investigation, which could contribute valuable data to the scientific community.

Reactivity and Fundamental Reaction Mechanisms Involving Nicotinonitrile Derivatives

Mechanistic Pathways of Key Synthetic Reactions Leading to the Nicotinonitrile Core

The construction of the polysubstituted nicotinonitrile framework can be achieved through several elegant synthetic strategies, most of which involve condensation reactions that build the pyridine (B92270) ring from acyclic precursors. Two prominent mechanistic pathways are the Thorpe-Ziegler reaction and modern variations involving pyridinium (B92312) salt rearrangements.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile, which cyclizes to form an enamine that, after acidic hydrolysis, yields a cyclic ketone. acsgcipr.orgresearchgate.net A variation, the Thorpe reaction, involves the self-condensation of aliphatic nitriles to produce enamines. acsgcipr.orgacs.org In the context of nicotinonitrile synthesis, this principle is applied to the condensation of an α,β-unsaturated carbonyl compound with a β-enaminonitrile, or through a multi-component reaction. A common approach involves the reaction of an aldehyde or ketone with an active methylene (B1212753) nitrile (like malononitrile) and an enamine or its equivalent. The mechanism proceeds via a series of nucleophilic additions and condensations, culminating in cyclization and aromatization (often through oxidation or elimination) to furnish the stable pyridine ring. The intermolecular version is conceptually similar to the Claisen condensation. rsc.org

A more contemporary approach involves the degenerate ring transformation of pyridinium salts . nih.gov In a reported synthesis of 2-methyl-6-phenylnicotinonitrile (B1627519), a pyridinium salt is treated with acetonitrile (B52724) in the presence of a base. The mechanism is initiated by the formation of an acetonitrile anion, which acts as a nucleophile, attacking the ortho-carbon of the pyridinium salt. nih.gov This addition leads to a transient adduct. Subsequently, a ring-opening is triggered by the electron lone pair on the amino nitrogen, followed by a rearrangement and eventual re-cyclization and elimination to yield the substituted nicotinonitrile product. nih.gov This method highlights the utility of pyridinium salts as versatile intermediates for constructing complex pyridine derivatives. nih.gov

Reaction NameDescriptionKey Mechanistic StepsRef.
Thorpe-Ziegler Reaction A base-catalyzed condensation of nitriles to form a β-enaminonitrile, which can be a precursor to the pyridine ring.1. Deprotonation of α-carbon to a nitrile.2. Nucleophilic attack on a second nitrile group.3. Intramolecular cyclization.4. Tautomerization/Aromatization. acsgcipr.orgnih.gov
Pyridinium Salt Rearrangement Ring transformation of a pyridinium salt with a nucleophile (e.g., acetonitrile anion) to form a new substituted pyridine.1. Nucleophilic attack on the pyridinium ring.2. Ring-opening of the resulting adduct.3. Rearrangement and re-cyclization.4. Aromatization via elimination. nih.gov

General Reactivity Patterns of the 4-Methyl-6-phenylnicotinonitrile Scaffold

The reactivity of this compound is dictated by the electron-deficient nature of the pyridine ring, which is further modulated by its three substituents: an electron-donating methyl group, a phenyl group, and a strongly electron-withdrawing cyano group.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the ring nitrogen acts as a deactivating group. nih.govresearchgate.net It withdraws electron density inductively and becomes protonated under the acidic conditions typical of EAS, forming a pyridinium ion which is even more deactivated. In this compound, this deactivation is amplified by the powerful electron-withdrawing cyano (-CN) group. While the methyl group at C4 is an activating, ortho/para-directing group, its influence is largely overcome by the deactivating effects of the nitrogen and cyano group. researchgate.net Electrophilic attack, if forced, would most likely occur at the C5 position, which is meta to both the nitrogen and the cyano group, or on the separate phenyl ring at its ortho/para positions. The first step of EAS is the rate-determining attack by the electrophile, disrupting the ring's aromaticity to form a carbocation intermediate, which then rapidly loses a proton to restore aromaticity. nih.gov

Conversely, the electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution (NAS) . mdpi.comsigmaaldrich.com This reactivity is enhanced by the presence of the electron-withdrawing cyano group. NAS reactions proceed via a two-step mechanism: initial attack by a nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the loss of a leaving group. mdpi.comwikipedia.org For the this compound scaffold, nucleophilic attack is favored at the positions ortho and para to the activating nitrogen atom (C2 and C6). The C2 position is particularly activated due to being both ortho to the ring nitrogen and para to the electron-withdrawing cyano group. A practical example is seen in the regioselective nucleophilic substitution of the chlorine atom at the C6 position in 2,6-dichloro-4-methylnicotinonitrile. organic-chemistry.org

PositionEffect of NitrogenEffect of Cyano Group (-CN)Effect of Methyl Group (-CH₃)Overall Predicted Reactivity
C2 Activating (NAS), Deactivating (EAS)Activating (NAS)---Highly activated for NAS
C3 ---Deactivating (EAS)Ortho to activatorModerately deactivated
C5 Meta to NMeta to -CNPara to activatorLeast deactivated for EAS
C6 Activating (NAS), Deactivating (EAS)Ortho to -CN---Activated for NAS

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, provide a powerful method for forming six-membered rings. quora.commasterorganicchemistry.com However, the participation of aromatic systems like pyridine is often thermodynamically unfavorable due to the required disruption of aromaticity. mdpi.com When pyridines do react, their electron-deficient nature dictates that they typically participate in inverse-electron-demand Diels-Alder (IEDDA) reactions . acsgcipr.orgmasterorganicchemistry.com

In a normal Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. thieme-connect.com In an IEDDA reaction, this is reversed: an electron-poor diene reacts with an electron-rich dienophile. The this compound ring is an electron-poor diene, a character strongly enhanced by the cyano group. nih.gov Therefore, it is predicted to react with electron-rich dienophiles such as enamines, enol ethers, or simple alkenes bearing electron-donating groups.

The reaction would involve the C2, C3, C5, and C6 atoms of the pyridine ring acting as the 4π-electron component. The cycloaddition would yield a bicyclic adduct, breaking the aromaticity of the pyridine ring. These initial adducts are often unstable and can undergo subsequent reactions, such as a retro-Diels-Alder reaction to extrude a stable small molecule (like hydrogen cyanide from the nicotinonitrile moiety), leading to a new, rearranged aromatic or heterocyclic product.

Rearrangement reactions provide pathways to structurally diverse isomers and are a key feature in heterocyclic chemistry. For nicotinonitrile frameworks, the Dimroth rearrangement is a significant potential process. This rearrangement typically involves the translocation of endocyclic and exocyclic heteroatoms within a heterocyclic ring. The classic Dimroth rearrangement occurs in certain triazoles and pyrimidines, often under thermal or pH-controlled conditions. nih.gov

The mechanism proceeds through a ring-opening of the initial heterocycle to an intermediate, followed by rotation and subsequent ring-closure to form the isomerized product. For a nicotinonitrile derivative to undergo a classic Dimroth rearrangement, it would typically require an exocyclic amino or imino group, for example at the C2 or C6 position. The nitrogen atoms of the exocyclic group and the pyridine ring would then switch places. Factors such as pH, temperature, and the electronic nature of substituents can influence the feasibility and rate of the rearrangement. nih.gov A related transformation is the rearrangement of N-substituted pyridinium salts, which can serve as a synthetic route to nicotinonitriles themselves, involving a ring-opening and re-closure sequence. nih.gov

Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations

Enzymatic Inhibition Mechanisms of 4-Methyl-6-phenylnicotinonitrile Analogues

Enzymes are critical regulators of physiological processes, and their inhibition is a key strategy in drug discovery. Analogues of this compound have been found to inhibit several important enzymes, demonstrating a broad range of potential therapeutic applications.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation, making it a prime target for anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.govnih.gov

Selective COX-2 inhibitors often feature specific structural motifs that allow them to bind to a side pocket present in the active site of COX-2 but not in COX-1. nih.govresearchgate.net SAR studies on various heterocyclic compounds, including those with a pyridine (B92270) core similar to nicotinonitriles, have shown that the nature and position of substituents are critical for COX-2 inhibitory potency and selectivity. nih.gov For instance, in a series of 2,4,5-triarylimidazoles, a hydroxyl group at the para-position of the C-2 phenyl ring was found to be the most potent and selective COX-2 inhibitor. nih.gov Similarly, for pyridazinone derivatives, N-substitution was essential for good in-vitro COX-2 inhibitory potency, with larger substituents improving activity. nih.gov The development of selective COX-2 inhibitors is an ongoing area of research, with a focus on designing molecules that fit into the unique active site of the COX-2 enzyme. nih.gov

Kinases are a large family of enzymes that play a central role in cell signaling pathways, regulating processes like cell growth, differentiation, and survival. nih.gov The Pim-1 kinase, in particular, is a serine/threonine kinase that has been identified as a significant target in cancer therapy due to its role in promoting cell survival and proliferation. nih.gov

Nicotinonitrile derivatives have shown promise as kinase inhibitors. nih.gov For example, a novel series of nicotinonitrile derivatives bearing imino moieties demonstrated potent anticancer activity by inhibiting tyrosine kinase (TK), with compounds 5g and 8 showing 89% and 86% inhibition, respectively. nih.gov The IC50 values for these compounds against the enzyme were 352 nM and 311 nM, respectively. nih.gov Specifically, Pim-1 kinase has been shown to be a regulator of CXCR4 signaling, which is crucial for the migration of megakaryocytes, the precursors to platelets. nih.gov Inhibition of Pim-1 kinase has been found to disrupt this signaling pathway. nih.gov A specific Pim-1 inhibitor, 3-cyano-4-phenyl-6-(3-bromo-6-hydroxy)phenyl-2(1H)-pyridone, was shown to increase the suppressive activity of in vitro-expanded T regulatory cells, highlighting the therapeutic potential of targeting Pim-1. nih.gov

Table 1: Tyrosine Kinase Inhibition by Nicotinonitrile Derivatives

Compound % Inhibition of Tyrosine Kinase IC50 (nM)
5g 89% 352
8 86% 311

Data sourced from a study on novel nicotinonitrile derivatives bearing imino moieties. nih.gov

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a critical enzyme for viral replication and transcription, making it a prime target for antiviral drugs. nih.govnih.govnih.gov The inhibition of Mpro can halt the viral life cycle. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been conducted on a variety of compounds to understand the structural features necessary for potent Mpro inhibition. nih.govnih.gov These studies have identified that heterocyclic nuclei like furan, diazole, and pyridine (a core component of nicotinonitriles) can contribute positively to inhibitory activity. researchgate.net The development of both covalent and non-covalent inhibitors is a key focus, with the goal of optimizing binding to the Mpro active site. nih.govresearchgate.net For instance, the binding of inhibitors to the active site can be influenced by van der Waals forces. nih.gov The structural similarities between the Mpro of SARS-CoV-2 and other coronaviruses suggest that targeting this enzyme could lead to the development of broad-spectrum antiviral agents. nih.govnih.gov

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). bohrium.comnih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. bohrium.comresearchgate.netresearchgate.net

Nicotinonitrile-coumarin hybrids have emerged as potent AChE inhibitors. bohrium.comresearchgate.net In one study, a coumarin (B35378) derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile demonstrated an IC50 of 13 nM, which was more potent than the standard drug, donepezil (B133215) (IC50 of 14 nM). bohrium.comresearchgate.net Another derivative, linked to a 6-(4-chlorophenyl) group, also showed strong inhibitory activity with an IC50 of 25 nM. researchgate.net The mechanism of inhibition often involves the binding of the inhibitor to the active site of AChE, thereby preventing the breakdown of acetylcholine. nih.gov SAR studies are crucial for designing new AChE inhibitors with improved efficacy. nih.govnih.gov For example, the neurotoxicant 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+) has been shown to be a noncompetitive inhibitor of AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Nicotinonitrile-Coumarin Hybrids

Compound IC50 (nM)
Coumarin derivative linked to 6-(4-nitrophenyl)-4-phenylnicotinonitrile 13
Coumarin derivative linked to 6-(4-chlorophenyl)-4-phenylnicotinonitrile 25
Donepezil (Standard) 14

Data sourced from studies on nicotinonitrile-coumarin hybrids. bohrium.comresearchgate.net

Molecular Interactions with Specific Biological Targets

Understanding how a compound binds to its biological target at a molecular level is fundamental to drug design. This involves studying the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The nitrile group (C≡N) present in nicotinonitrile derivatives plays a significant role in their binding to target proteins. nih.gov It can participate in several types of interactions, including hydrogen bonding, hydrophobic interactions, and even covalent bond formation in some cases. nih.gov The strong electronegativity of the nitrogen atom in the nitrile group makes it a good hydrogen bond acceptor. nih.gov Furthermore, when attached to an aromatic ring, the electron-withdrawing nature of the nitrile group can influence the ring's electronic density, potentially leading to π–π stacking interactions with aromatic amino acid residues in the protein's binding site. nih.gov

Molecular docking studies are frequently used to predict and analyze the binding modes of nicotinonitrile analogues with their target proteins. For instance, in the context of AChE inhibition, docking studies have revealed strong binding interactions between nicotinonitrile-coumarin hybrids and the enzyme. bohrium.com Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the presence and position of halogen substituents on the phenyl ring of FPMINT analogues were found to be crucial for their inhibitory effects on both ENT1 and ENT2. frontiersin.org These studies provide valuable insights into the SAR of these compounds and guide the design of more potent and selective inhibitors.

Receptor Binding and Modulation Mechanisms

The precise mechanisms by which this compound and its analogs interact with biological receptors are a key area of investigation. For some derivatives, particularly those designed as anticancer agents, the binding affinity to specific enzymes is a critical determinant of their activity. For instance, novel nicotinonitrile derivatives have been shown to act as potent inhibitors of tyrosine kinase (TK), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov Certain compounds within this class have demonstrated significant inhibition of TK, with IC50 values in the nanomolar range, suggesting a strong and specific binding interaction. nih.gov

Furthermore, in the context of anticancer research, analogues of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been designed to target the colchicine (B1669291) binding site on tubulin. nih.gov This interaction disrupts microtubule assembly, a critical process for cell division, thereby inhibiting the proliferation of cancer cells. nih.gov The ability of these compounds to retain the necessary cis-orientation of their A and B rings allows for effective binding within this specific pocket of the tubulin protein. nih.gov

Computational Molecular Docking for Ligand-Target Interactions

Computational molecular docking has become an indispensable tool for predicting and understanding the interactions between small molecules like this compound derivatives and their biological targets. These in silico studies provide valuable insights into the binding modes and affinities that drive biological activity.

For antimicrobial applications, molecular docking has been used to predict the target enzymes for nicotinic acid derivatives. mdpi.com By employing software such as Autodock Vina, researchers can simulate the binding of these compounds to key bacterial proteins like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51). mdpi.com These studies have revealed favorable docking scores and binding affinities, with some derivatives showing strong interactions through hydrogen bonding with key amino acid residues in the active sites of these enzymes. mdpi.com

In the realm of anticancer research, molecular docking has been instrumental in elucidating the binding of nicotinonitrile analogues to the colchicine binding site of tubulin. nih.gov These models help to visualize the specific interactions that stabilize the ligand-protein complex and provide a rationale for the observed antiproliferative activity. nih.gov Similarly, for derivatives targeting tyrosine kinases, docking studies have confirmed that the most potent compounds fit well within the enzyme's active site, leading to significant inhibition. nih.gov

The use of consensus molecular docking, which leverages multiple docking algorithms, has also been employed to enhance the reliability of virtual screening for novel inhibitors of targets like cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov This approach helps to mitigate software biases and provides a more comprehensive assessment of ligand-protein interactions. nih.gov

Mechanistic Studies of Antimicrobial Action

The antimicrobial properties of this compound derivatives are attributed to several potential mechanisms of action. One prominent theory is the disruption of bacterial cell wall synthesis. Molecular docking studies have suggested that these compounds can bind to and inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. mdpi.com

Another proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, some nicotinic acid derivatives are thought to share a mode of action with 5-nitrofuran chemotherapeutic agents, which are known to interfere with various bacterial enzyme systems. mdpi.com

Furthermore, the antioxidant properties of some of these compounds may contribute to their antimicrobial effect. Antioxidants can increase the permeability of the cell wall, modulate redox reactions, and inhibit the expression of adhesion molecules, all of which can hinder bacterial growth and survival. mdpi.com It has also been noted that some nitrogen-containing heterocycles can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov

Molecular Basis of Antioxidant Activity

The antioxidant activity of this compound derivatives is rooted in their chemical structure. The presence of specific functional groups, such as hydroxyl and amino groups, is believed to be crucial for their ability to scavenge free radicals. nih.gov These groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a process that is often facilitated by resonance and inductive effects that stabilize the resulting radical. nih.gov

The antioxidant mechanism can also involve the chelation of pro-oxidant metal ions like iron. nih.gov By binding to these metals, the compounds can reduce their redox potential and prevent them from participating in free-radical generating reactions. nih.gov

Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the antioxidant activity at a molecular level. nih.gov These calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which provide insights into the electron-donating capabilities of the molecules. nih.gov

Anticancer Mechanisms at the Cellular and Subcellular Levels

The anticancer activity of this compound derivatives is multifaceted, targeting various cellular and subcellular processes to inhibit cancer cell growth and induce apoptosis (programmed cell death).

A primary mechanism for many of these compounds is the inhibition of key enzymes involved in cell proliferation and survival. As previously mentioned, some derivatives are potent inhibitors of tyrosine kinases, which are often overactive in cancer cells. nih.gov By blocking these enzymes, the compounds can arrest the cell cycle and halt tumor growth. nih.gov Other derivatives target phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two other important classes of enzymes in cancer signaling pathways. nih.gov

Disruption of the cytoskeleton is another key anticancer strategy. Analogues of 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile have been shown to inhibit microtubule assembly by binding to the colchicine site on tubulin. nih.gov This interference with the mitotic spindle leads to cell cycle arrest and ultimately apoptosis.

Induction of apoptosis is a common endpoint for the anticancer activity of these compounds. Studies have shown that nicotinonitrile derivatives can induce intrinsic apoptosis, as indicated by the significant activation of caspases 9 and 3. nih.gov Some derivatives have also been shown to induce caspase-independent apoptosis. researchgate.net Furthermore, these compounds can trigger the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide a rational basis for designing more potent and selective compounds.

For antimicrobial activity, SAR studies have revealed that the presence and position of certain substituents on the nicotinonitrile core are critical. For example, derivatives with a 5-nitrofuran substituent have shown high activity against a broad range of bacterial strains. mdpi.comresearchgate.net The nature of the substituents can also influence the spectrum of activity, with some compounds being more effective against Gram-positive bacteria while others show broader activity. nih.govnih.gov

In the context of antioxidant activity, the number and nature of electron-donating groups, such as hydroxyl or methoxy (B1213986) substituents, are key factors. nih.gov SAR studies have shown that these groups enhance the radical scavenging capabilities of the molecules. nih.gov

For anticancer agents, SAR studies have been crucial in optimizing the potency and selectivity of the compounds. For derivatives targeting tubulin, the 2-(1H-pyrrol-1-yl)pyridine ring has been identified as a key linker to maintain the necessary cis-conformation for binding. nih.gov For tyrosine kinase inhibitors, specific substitutions on the nicotinonitrile scaffold have been shown to significantly enhance their inhibitory activity. nih.gov The concept of SAR supposes that the geometric and electronic properties of a molecule are responsible for its biological features, guiding the development of new and more effective compounds. nih.gov

Applications in Chemical Research and Functional Material Science

Utility of 4-Methyl-6-phenylnicotinonitrile as a Versatile Synthetic Intermediate

The nicotinonitrile framework is a prominent feature in many biologically active compounds and serves as a crucial intermediate in medicinal chemistry. researchgate.netontosight.ai The strategic placement of methyl, phenyl, and cyano groups on the pyridine (B92270) ring of this compound provides multiple reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures.

Research has demonstrated the conversion of the nitrile group into other valuable functional groups. For instance, a close isomer, 2-methyl-6-phenylnicotinonitrile (B1627519), undergoes facile transformations to yield amides, aldehydes, and amines, highlighting the synthetic versatility of this structural motif. acs.org These reactions showcase the utility of the phenylnicotinonitrile core as a scaffold for generating a library of derivatives.

Key Transformations of the Phenylnicotinonitrile Scaffold:

Starting MaterialReagentsProduct Functional GroupRef.
2-Methyl-6-phenylnicotinonitrileH₂O₂, Na₂CO₃Amide acs.org
2-Methyl-6-phenylnicotinonitrileDIBAL-HAldehyde acs.org
2-Methyl-6-phenylnicotinonitrileDIBAL-H, NaBH₄Amine acs.org

The ability to convert the nitrile to an amide provides a route to carboxamides, while reduction to an aldehyde opens pathways to alcohols and carboxylic acids. Further reduction to an amine introduces a basic center capable of a host of subsequent reactions. Moreover, other substituted nicotinonitriles, such as 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, serve as intermediates in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, demonstrating the broad utility of this class of compounds in creating diverse and complex chemical entities. scirp.org The synthesis of pteridine (B1203161) derivatives, which are vital in many biological processes, often relies on the strategic use of heterocyclic precursors like pyrimidines and pyrazines, underscoring the importance of versatile building blocks in medicinal chemistry. researchgate.net

Development of Chemical Probes for Biological Research

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or to probe cellular processes in real-time. nih.gov These tools are invaluable in chemical biology for validating drug targets and understanding complex biological mechanisms. nih.govnih.gov Fluorescent probes, a major class of chemical probes, are designed to report on their local microenvironment or the presence of a specific analyte through changes in their light-emitting properties. nih.govrsc.org

The development of a fluorescent probe typically involves integrating a fluorophore (the light-emitting part) with a recognition element that selectively interacts with the target analyte. nih.gov Nicotinonitrile derivatives have emerged as promising fluorophores for such applications. researchgate.net While this compound itself has not been explicitly reported as a chemical probe, its core structure is representative of scaffolds used in the design of fluorescent dyes.

The general strategy for developing a probe involves:

Identifying a suitable fluorophore: Scaffolds like rhodamine, acridine, and cyanine (B1664457) derivatives are commonly used due to their favorable photophysical properties. nih.govrsc.org Nicotinonitrile-based dyes also show potential due to their high fluorescence efficiency. researchgate.net

Introducing a reactive or binding site: This part of the molecule is designed to interact specifically with a biological target, such as an enzyme, a specific ion, or a reactive oxygen species (ROS). This interaction triggers a change in the fluorophore's emission.

Optimizing for biological use: The probe must be biocompatible, cell-permeable, and stable in physiological conditions. nih.gov

For example, rhodamine-based probes have been developed to detect mitochondrial peroxynitrite by incorporating a ferrocene (B1249389) moiety that quenches fluorescence until it reacts with the target. nih.gov Similarly, near-infrared fluorescent probes can detect reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) levels in living cells, providing insights into cellular metabolism. nih.gov The development of such tools is critical for elucidating the roles of various species in cellular health and disease. nih.gov

Catalytic Properties of Nicotinonitrile Derivatives

While the catalytic synthesis of nicotinonitriles is well-documented, the use of nicotinonitrile derivatives as catalysts or ligands is a more specialized area. nih.gov The fundamental structure of this compound, containing a pyridine ring, suggests its potential application in coordination chemistry and catalysis. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions.

Many transition metal catalysts rely on nitrogen-containing heterocyclic ligands to modulate their reactivity, selectivity, and stability. For example, cobalt complexes with tetradentate N-donor ligands (N4 ligands) have been studied for the photochemical and electrochemical reduction of CO₂ to CO. rsc.org Research has shown that subtle modifications to the chelating N4 ligand can have a profound effect on the efficiency of the catalytic process. rsc.org

The pyridine moiety within this compound could, in principle, act as one of the coordination points in a multidentate ligand system. By chemically modifying the molecule to introduce additional coordinating groups, it could be transformed into a bespoke ligand for a specific catalytic application. The electronic properties of the pyridine ring, influenced by the electron-withdrawing nitrile group and the phenyl substituent, would in turn influence the properties of the resulting metal complex, potentially fine-tuning its catalytic activity.

Role in the Design and Synthesis of Functional Materials (e.g., Fluorescent Materials)

The rigid, planar structure and conjugated π-system of the phenylnicotinonitrile core make it an excellent candidate for the development of functional organic materials, particularly those with tailored photophysical properties like fluorescence. Chalcone (B49325) and cyanopyridine derivatives are recognized as attractive light-sensitive materials with high fluorescence efficiency in both solution and solid states, making them suitable for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Research has successfully demonstrated the synthesis of highly fluorescent dyes based on the nicotinonitrile scaffold. One notable example is 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which was synthesized via the cyclization of a chalcone derivative with malononitrile (B47326). researchgate.net This compound exhibits strong greenish-blue fluorescence and its crystal structure is stabilized by intermolecular hydrogen bonds and C–H···π interactions, which are crucial for solid-state material properties. researchgate.net

Photophysical Properties of a Functionalized Nicotinonitrile Derivative:

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence ColorQuantum Yield (Φ)Ref.
6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile365476Greenish-Blue0.32 researchgate.net

The quantum yield of 0.32, compared to the standard coumarin (B35378) 1, indicates significant emission efficiency. researchgate.net The development of such molecules is driven by the need for new materials in optoelectronics and biomedical imaging. researchgate.net The ability to tune the emission color and efficiency by modifying the substituents on the nicotinonitrile core allows for the rational design of materials with specific, desired optical characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-6-phenylnicotinonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using aldehydes, methyl groups, and nitrile precursors. For example, analogous compounds like 2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile are synthesized via multi-step protocols involving Knoevenagel condensation or Suzuki-Miyaura coupling for aryl group introduction . Optimization may include:

  • Catalyst selection : Pd-based catalysts for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Temperature control : Reactions often proceed at 80–120°C for 12–24 hours.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks (e.g., nitrile C≡N at ~110–120 ppm in 13C^{13}C, aromatic protons at 6.5–8.5 ppm in 1H^1H) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software for refinement. For example, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile was resolved via SHELXL, highlighting the importance of high-resolution data for accurate bond-length measurements .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

  • Methodological Answer : Regioselectivity issues arise during nitrile group placement and aryl substitutions. Strategies include:

  • Directing groups : Use of meta-directing substituents (e.g., -NO2_2) to control aryl coupling positions .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, as seen in related nicotinonitrile derivatives .
  • Computational modeling : DFT studies predict electron density distribution to guide reaction pathways .

Q. What experimental approaches are recommended for analyzing potential biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test inhibition of kinases or receptors using fluorescence polarization (FP) or surface plasmon resonance (SPR).
  • Molecular docking : Compare with structurally similar compounds like 6-((4-Formylphenyl)ethynyl)nicotinonitrile, which show affinity for ATP-binding pockets .
  • ADME profiling : Use Caco-2 cell models for permeability and microsomal stability assays.

Q. How should researchers handle crystallographic data refinement for this compound when twinning or disorder is present?

  • Methodological Answer :

  • SHELXT/D/E : Use robust phasing pipelines for initial structure solution.
  • Twin refinement : Implement HKLF5 format in SHELXL for twinned data, adjusting BASF parameters iteratively .
  • Disorder modeling : Apply PART and SUMP restraints to resolve overlapping electron densities, as demonstrated in 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile .

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